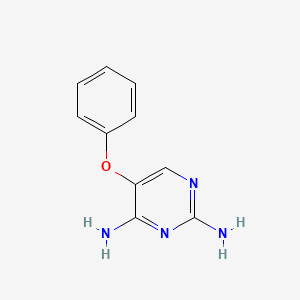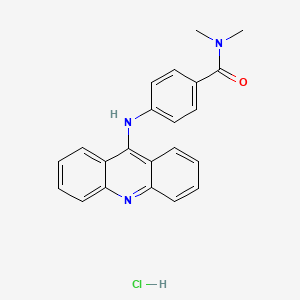
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . This compound, in particular, has shown significant potential in scientific research due to its ability to intercalate with DNA, making it a valuable tool in the study of DNA interactions and cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride typically involves the reaction of acridine derivatives with benzamide derivatives under specific conditions. One common method involves the use of a condensation reaction between acridine-9-amine and N,N-dimethylbenzamide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
Aplicaciones Científicas De Investigación
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA intercalator to study DNA interactions and topoisomerase inhibition.
Biology: Employed in cell biology research to investigate cellular processes and DNA damage responses.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A well-known anti-cancer agent that also intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and potent anti-cancer activity .
Propiedades
Número CAS |
66501-02-8 |
|---|---|
Fórmula molecular |
C22H20ClN3O |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
Clave InChI |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
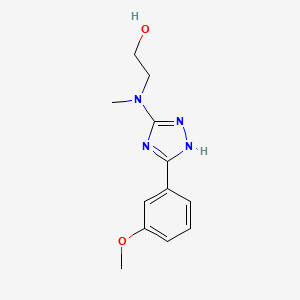
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
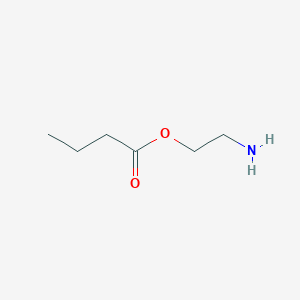
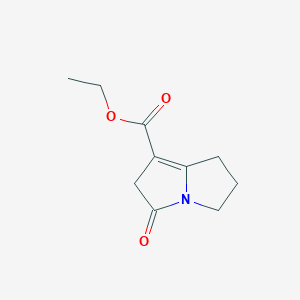
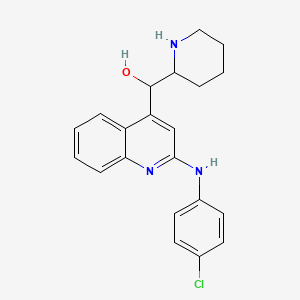
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)


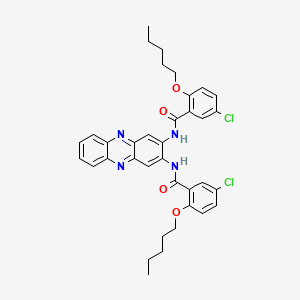

![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
